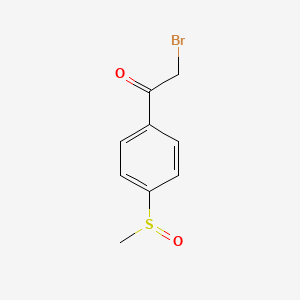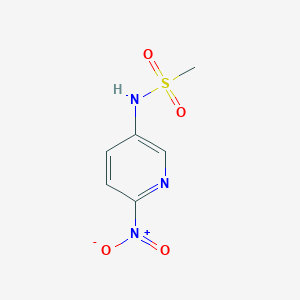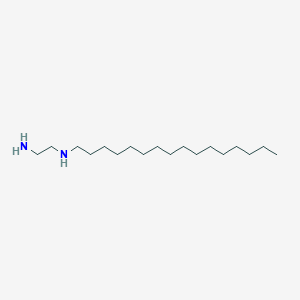
2-bromo-1-(4-methylsulfinylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(4-methylsulfinylphenyl)ethanone is an organic compound known for its versatility in synthetic chemistry. It is characterized by the presence of a bromide group attached to a phenacyl moiety, which is further substituted with a methylsulphinyl group. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(4-methylsulfinylphenyl)ethanone typically involves the bromination of 4-Methylsulphinylacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or acetic acid. The reaction conditions often require cooling to control the exothermic nature of the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-bromo-1-(4-methylsulfinylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to 4-Methylsulphinylacetophenone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperature.
Major Products:
- Substituted phenacyl derivatives
- Sulfone derivatives
- Reduced phenacyl compounds
Applications De Recherche Scientifique
2-bromo-1-(4-methylsulfinylphenyl)ethanone is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-bromo-1-(4-methylsulfinylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The methylsulphinyl group can undergo oxidation or reduction, altering the electronic properties of the molecule and enabling further chemical transformations .
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: Lacks the methylsulphinyl group, making it less versatile in certain synthetic applications.
4-Methylphenacyl Bromide: Lacks the sulphinyl group, limiting its reactivity in oxidation reactions.
4-Methylsulphonylphenacyl Bromide: Contains a sulphonyl group instead of a sulphinyl group, affecting its reactivity and stability.
Uniqueness: 2-bromo-1-(4-methylsulfinylphenyl)ethanone is unique due to the presence of both the bromide and methylsulphinyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C9H9BrO2S |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2-bromo-1-(4-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2S/c1-13(12)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
Clé InChI |
CEMKIRHUBYIJCX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C(=O)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)

![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)









![Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8581542.png)
